molecular formula C7H9ClF2N2O B1402961 (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride CAS No. 943843-27-4

(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride

Cat. No.: B1402961
CAS No.: 943843-27-4
M. Wt: 210.61 g/mol
InChI Key: MTOLBJHGTOQCAJ-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C7H9ClF2N2O and a molecular weight of 210.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoromethoxy group and a methanamine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride typically involves the following steps :

    Substitution Reaction: The starting material, 4-chloropyridine, undergoes a substitution reaction with difluoromethanol in the presence of a base to form 2-(difluoromethoxy)pyridine.

    Amination Reaction: The intermediate 2-(difluoromethoxy)pyridine is then subjected to an amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridine ring or the methanamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The methanamine group allows for the formation of hydrogen bonds and ionic interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • (2-(Trifluoromethoxy)pyridin-4-yl)methanamine hydrochloride
  • (2-(Methoxy)pyridin-4-yl)methanamine hydrochloride
  • (2-(Chloromethoxy)pyridin-4-yl)methanamine hydrochloride

Comparison:

  • (2-(Trifluoromethoxy)pyridin-4-yl)methanamine hydrochloride: The trifluoromethoxy group provides higher electron-withdrawing effects compared to the difluoromethoxy group, potentially leading to different reactivity and biological activity.
  • (2-(Methoxy)pyridin-4-yl)methanamine hydrochloride: The methoxy group is less electronegative than the difluoromethoxy group, resulting in different physicochemical properties and interactions with biological targets.
  • (2-(Chloromethoxy)pyridin-4-yl)methanamine hydrochloride: The chloromethoxy group introduces different steric and electronic effects, which can influence the compound’s reactivity and biological activity.

Uniqueness: The presence of the difluoromethoxy group in (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride imparts unique electronic properties, enhancing its stability and reactivity in various chemical and biological contexts .

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-3-5(4-10)1-2-11-6;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOLBJHGTOQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744355
Record name 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943843-27-4
Record name 4-Pyridinemethanamine, 2-(difluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943843-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Difluoromethoxy)pyridin-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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